molecular formula C11H10FNO3 B8276720 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate

Cat. No. B8276720
M. Wt: 223.20 g/mol
InChI Key: BBZZXSINBLNUHD-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

To a stirring solution of 6-acetyl-8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.6 g, 7.72 mmol) in CHCl3 (100 mL) at room temperature was added in portions m-chloroperbenzoic acid (2.077 g, 9.27 mmol). The reaction mixture was stirred at reflux for 18 h, then cooled to room temperature and quenched with saturated sodium bicarbonate solution. The reaction was extracted with DCM (3×100 mL). The combined organic layers were dried over MgSO4 and concentrated under vacuum to a yellow oil. This was purified by column chromatography on silica gel using 1% MeOH in DCM to give 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate as a white foam (1.3 g, 75%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.28 (s, 1H), 6.84-6.72 (m, 1H), 2.77-2.54 (m, 2H), 2.45-2.21 (m, 2H), 1.62 (s, 3H). LCMS: R.T.=1.382 min; [M+H]+=224.0.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.077 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([F:14])[CH:13]=1)[NH:10][C:9](=[O:15])[CH2:8][CH2:7]2)(=O)C.ClC1C=CC=[C:19]([C:23]([O:25]O)=[O:24])C=1>C(Cl)(Cl)Cl>[C:23]([O:25][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([F:14])[CH:13]=1)[NH:10][C:9](=[O:15])[CH2:8][CH2:7]2)(=[O:24])[CH3:19]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CCC(NC2=C(C1)F)=O
Name
Quantity
2.077 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography on silica gel using 1% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2CCC(NC2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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